

A Technical Guide to 2',5'-bis-O-trityluridine: Synthesis, Properties, and Handling

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Compound of Interest

Compound Name: 2',5'-Bis-O-(triphenylMethyl)uridine

Cat. No.: B13089096

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2',5'-bis-O-trityluridine, a selectively protected uridine derivative. Due to its specialized nature, this compound is not readily available from commercial suppliers and typically requires de novo synthesis. This document outlines the necessary chemical information, a plausible synthetic protocol, and key considerations for its use in research and development.

Chemical Identification and Properties

While a specific CAS number for 2',5'-bis-O-trityluridine is not readily found in major chemical databases, its structure and properties can be inferred from the well-established chemistry of uridine and trityl protecting groups. The trityl (triphenylmethyl) group is a bulky protecting group commonly used for primary alcohols due to steric hindrance. Its application to nucleosides allows for selective modification of the sugar moiety.

Table 1: Chemical Data for 2',5'-bis-O-trityluridine

Property	Value
Chemical Name	2',5'-bis-O-triphenylmethyluridine
Molecular Formula	C47H40N2O6
Molecular Weight	748.84 g/mol
Appearance	Expected to be a white to off-white solid
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and pyridine
CAS Number	Not assigned or not readily available

Supplier Information

As of late 2025, 2',5'-bis-O-trityluridine is not listed as a stock item by major chemical suppliers. Researchers requiring this compound will likely need to synthesize it in-house or obtain it through a custom synthesis service. The starting material, uridine, is widely available from suppliers such as:

- Sigma-Aldrich (Merck)
- Thermo Fisher Scientific
- Carbosynth
- TCI Chemicals

Experimental Protocol: Synthesis of 2',5'-bis-O-trityluridine

The synthesis of 2',5'-bis-O-trityluridine from uridine involves the selective protection of the 5' and 2' hydroxyl groups with trityl chloride. The 5'-hydroxyl is the most reactive primary alcohol and can be protected under standard conditions. The subsequent protection of the 2'-hydroxyl group can be achieved, although the simultaneous protection of the 2' and 5' positions while leaving the 3'-hydroxyl free requires careful control of reaction conditions.

Materials:

- Uridine
- Trityl chloride (TrCl)
- Anhydrous pyridine
- 4-Dimethylaminopyridine (DMAP) (catalyst)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes

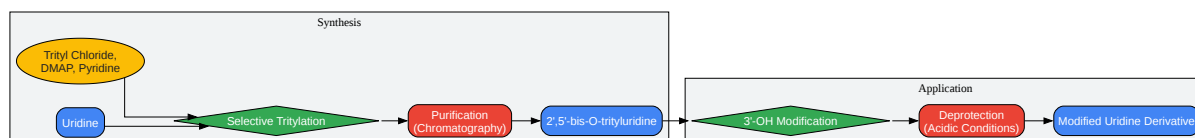
Procedure:

- Preparation: Dry all glassware thoroughly. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
- Dissolution: Dissolve uridine in anhydrous pyridine in a round-bottom flask.
- First Tritylation (5'-O-tritylation): Cool the solution in an ice bath. Add a slight excess (e.g., 1.1 equivalents) of trityl chloride portion-wise. Add a catalytic amount of DMAP.
- Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). The formation of 5'-O-trityluridine will be observed.
- Second Tritylation (2'-O-tritylation): Once the formation of the mono-tritylated product is complete, add a second equivalent of trityl chloride to the reaction mixture. The reaction may require gentle heating (e.g., 40-50 °C) to facilitate the protection of the more sterically hindered 2'-hydroxyl group.

- **Quenching:** After the reaction is complete (as indicated by TLC), cool the mixture and quench the excess trityl chloride by adding a small amount of methanol.
- **Work-up:** Remove the pyridine under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired 2',5'-bis-O-trityluridine.
- **Characterization:** Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) and Mass Spectrometry (MS).

Logical Workflow for Synthesis and Application

The synthesis of 2',5'-bis-O-trityluridine is a key step in the preparation of modified nucleosides for various applications, including the synthesis of oligonucleotides with specific modifications at the 3'-position.

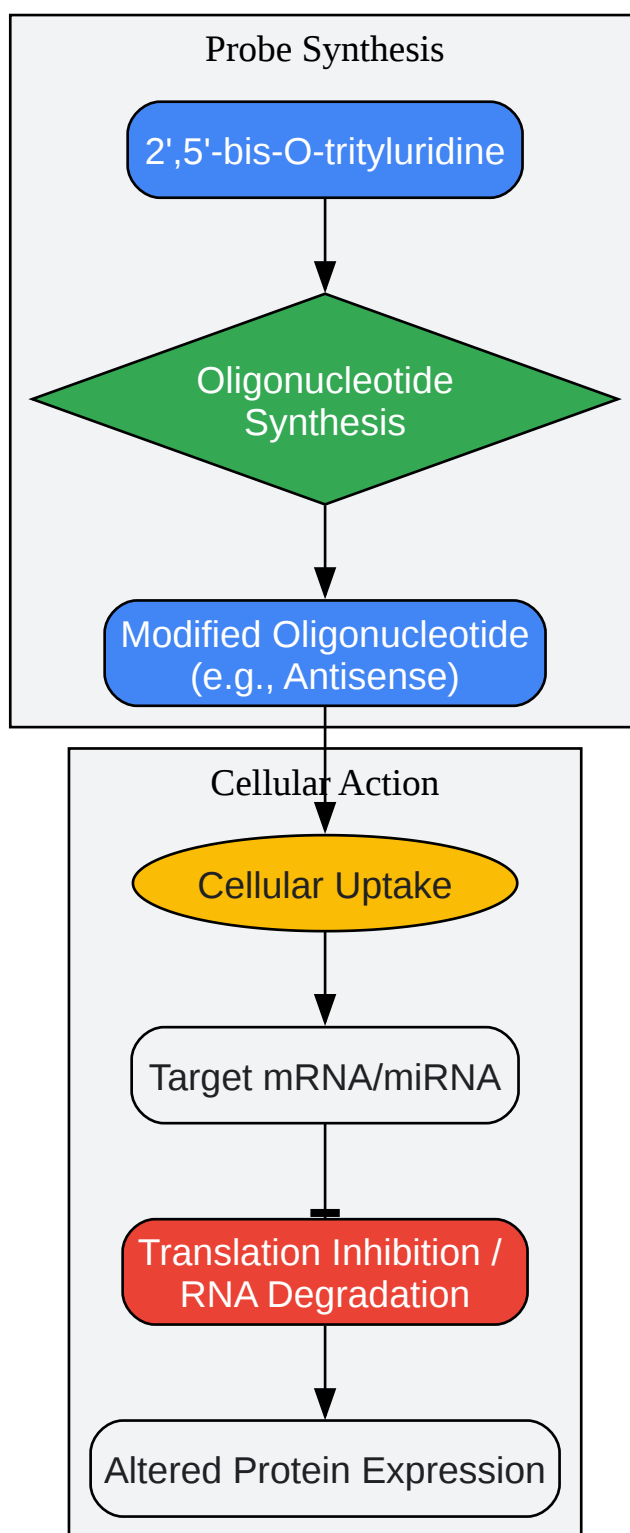


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Caption: Synthetic workflow for 2',5'-bis-O-trityluridine and its subsequent use.

Signaling Pathway Context

Protected nucleosides like 2',5'-bis-O-trityluridine are not directly involved in cellular signaling. They are synthetic intermediates used to create modified nucleosides or oligonucleotides, which can then be used to study or modulate biological pathways. For instance, a modified oligonucleotide could be designed to interact with specific mRNA or miRNA, thereby influencing gene expression pathways.



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Caption: Use of a modified nucleoside in probing a signaling pathway.

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